molecular formula C18H15N5O3 B2460800 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide CAS No. 1207059-21-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Katalognummer B2460800
CAS-Nummer: 1207059-21-9
Molekulargewicht: 349.35
InChI-Schlüssel: UWVSWMAJOWKGDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cyclisation and Synthesis Techniques

Research on cyclic amidines and their derivatives, including compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide, explores cyclisation techniques and the synthesis of complex structures like imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. These processes are crucial for the development of new pharmaceuticals and materials with specific properties (Partridge & Smith, 1973).

Antitumor Activity

Compounds based on the quinazolinone skeleton have shown promising antitumor activities. Studies demonstrate the broad spectrum antitumor potential of these compounds, suggesting their utility in cancer treatment and their effectiveness in inhibiting growth in various cancer cell lines, including CNS, renal, and breast cancer cells (Al-Suwaidan et al., 2016).

Antibacterial Agents

The synthesis of novel acetamide derivatives containing quinoline linkage has been explored for their potent antibacterial activities. These studies aim at developing new antibacterial agents that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, addressing the growing concern of antibiotic resistance (Bhoi et al., 2015).

Insecticidal Activity

Research into nitrogen heterocycles derived from quinoline scaffolds has unveiled their potential as eco-friendly insecticidal agents. The focus on environmentally sustainable solutions has led to the identification of compounds with potent activity against agricultural pests, contributing to safer pest management practices (Ghareeb et al., 2021).

Anticonvulsant Agents

Benzothiazole derivatives have been synthesized and tested for their anticonvulsant activities. These studies not only provide insights into the pharmacological potential of such compounds but also contribute to the development of new therapeutic agents for the treatment of epilepsy and related neurological disorders (Amir et al., 2012).

Anti-inflammatory Screening

The exploration of triazole derivatives bearing the quinoline ring for their anti-inflammatory properties highlights the ongoing search for novel anti-inflammatory agents. These compounds have shown significant activity in vivo, providing a foundation for further development into therapeutic drugs (Prajapat & Talesara, 2016).

Anthelmintic Activity

Studies on novel synthesized triazole moieties clubbed with the benzimidazole ring demonstrate their effectiveness as anthelmintic agents. This research contributes to the discovery of new drugs for treating parasitic worm infections, an important aspect of global health (Kumar & Sahoo, 2014).

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16(19-9-15-20-13-7-3-4-8-14(13)21-15)10-23-17(25)11-5-1-2-6-12(11)22-18(23)26/h1-8H,9-10H2,(H,19,24)(H,20,21)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVSWMAJOWKGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.